Vegfr-2-IN-14

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

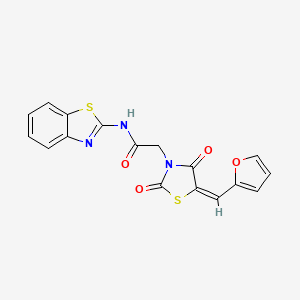

Inhibiteur-VEGFR-2-IN-14 est un inhibiteur puissant du récepteur 2 du facteur de croissance endothélial vasculaire (VEGFR-2). Ce récepteur joue un rôle crucial dans l'angiogenèse, le processus par lequel de nouveaux vaisseaux sanguins se forment à partir de vaisseaux préexistants. L'inhibition de VEGFR-2 peut être bénéfique dans le traitement de diverses maladies, notamment le cancer, où l'angiogenèse est un facteur clé de la croissance tumorale et des métastases .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'Inhibiteur-VEGFR-2-IN-14 implique généralement plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures. Une méthode courante implique l'utilisation de dérivés de quinoxaline. La voie de synthèse peut inclure :

Formation du noyau de quinoxaline : Cette étape implique la condensation de l'o-phénylènediamine avec une dicétone en milieu acide.

Fonctionnalisation : Le noyau de quinoxaline est ensuite fonctionnalisé avec divers substituants afin d'améliorer son activité inhibitrice contre VEGFR-2. Cela peut impliquer des réactions telles que l'halogénation, l'alkylation ou l'acylation.

Couplage final : La dernière étape implique le couplage de la quinoxaline fonctionnalisée avec d'autres entités pour former l'Inhibiteur-VEGFR-2-IN-14.

Méthodes de production industrielle

La production industrielle de l'Inhibiteur-VEGFR-2-IN-14 implique le passage à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et la reproductibilité .

Analyse Des Réactions Chimiques

Types de réactions

L'Inhibiteur-VEGFR-2-IN-14 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels sur le noyau de quinoxaline, modifiant potentiellement son activité inhibitrice.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques, améliorant la stabilité et l'activité du composé.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.

Principaux produits

Les principaux produits de ces réactions sont généralement des dérivés de quinoxaline modifiés avec une activité inhibitrice accrue contre VEGFR-2. Ces modifications peuvent améliorer les propriétés pharmacocinétiques et l'efficacité du composé .

Applications de la recherche scientifique

L'Inhibiteur-VEGFR-2-IN-14 a un large éventail d'applications de recherche scientifique, notamment :

Recherche sur le cancer : Il est utilisé pour étudier le rôle de VEGFR-2 dans l'angiogenèse tumorale et pour développer de nouvelles thérapies anticancéreuses.

Recherche cardiovasculaire : Le composé est utilisé pour étudier le rôle de VEGFR-2 dans les maladies vasculaires et pour développer des traitements pour des affections telles que l'athérosclérose.

Développement de médicaments : L'Inhibiteur-VEGFR-2-IN-14 sert de composé principal dans le développement de nouveaux inhibiteurs de VEGFR-2 avec une efficacité et des profils de sécurité améliorés

Mécanisme d'action

L'Inhibiteur-VEGFR-2-IN-14 exerce ses effets en se liant au site de liaison à l'ATP de VEGFR-2, empêchant sa dimérisation et son autophosphorylation. Cette inhibition bloque les voies de signalisation en aval qui favorisent la prolifération, la migration et la survie des cellules endothéliales. Les principales voies affectées comprennent la voie phosphoinositide 3-kinase (PI3K)/Akt et la voie des protéines kinases activées par les mitogènes (MAPK) .

Applications De Recherche Scientifique

Vegfr-2-IN-14 has a wide range of scientific research applications, including:

Cancer Research: It is used to study the role of VEGFR-2 in tumor angiogenesis and to develop new cancer therapies.

Cardiovascular Research: The compound is used to investigate the role of VEGFR-2 in vascular diseases and to develop treatments for conditions such as atherosclerosis.

Drug Development: This compound serves as a lead compound in the development of new VEGFR-2 inhibitors with improved efficacy and safety profiles

Mécanisme D'action

Vegfr-2-IN-14 exerts its effects by binding to the ATP-binding site of VEGFR-2, preventing its dimerization and autophosphorylation. This inhibition blocks the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. Key pathways affected include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway .

Comparaison Avec Des Composés Similaires

Composés similaires

Sunitinib : Un autre inhibiteur de VEGFR-2 utilisé en thérapie anticancéreuse.

Sorafénib : Un inhibiteur de plusieurs kinases qui cible VEGFR-2 parmi d'autres kinases.

Axitinib : Un inhibiteur sélectif de VEGFR-2 avec des applications dans le traitement du cancer

Unicité

L'Inhibiteur-VEGFR-2-IN-14 est unique en raison de sa haute spécificité et de sa puissance contre VEGFR-2. Par rapport à d'autres inhibiteurs, il a montré une efficacité améliorée dans des études précliniques, ce qui en fait un candidat prometteur pour un développement ultérieur .

Propriétés

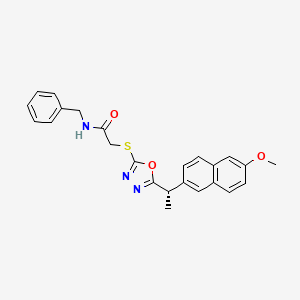

Formule moléculaire |

C24H23N3O3S |

|---|---|

Poids moléculaire |

433.5 g/mol |

Nom IUPAC |

N-benzyl-2-[[5-[(1S)-1-(6-methoxynaphthalen-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C24H23N3O3S/c1-16(18-8-9-20-13-21(29-2)11-10-19(20)12-18)23-26-27-24(30-23)31-15-22(28)25-14-17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3,(H,25,28)/t16-/m0/s1 |

Clé InChI |

TXIKYRCWHMHHLK-INIZCTEOSA-N |

SMILES isomérique |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C3=NN=C(O3)SCC(=O)NCC4=CC=CC=C4 |

SMILES canonique |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C3=NN=C(O3)SCC(=O)NCC4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)

![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)

![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)